molecular formula C17H23N3O3 B5533385 N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide

N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide

Cat. No. B5533385
M. Wt: 317.4 g/mol
InChI Key: NUUJTZDTERYNJQ-UHFFFAOYSA-N
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Description

The chemical "N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide" is a compound studied for its potential pharmacological activities. It belongs to the class of acetamide derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of similar acetamide derivatives involves strategic modifications to enhance potency and stability. For instance, diaryl piperazine acetamides have been identified as potent dopamine D4 receptor agonists, where systematic evaluation of substitutions on the aryl piperazine portion significantly affected functional activity (Matulenko et al., 2004).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is critical in determining their biological activity. For example, the introduction of a piperazine unit in some acetamides has led to enhanced aqueous solubility and improved oral absorption, as seen in compounds like K-604 (Shibuya et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, influencing their pharmacological profile. For example, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been synthesized, showing significant in vitro anticancer activity (Boddu et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are tailored for specific applications. The insertion of a piperazine unit in some acetamides, as mentioned earlier, markedly enhanced their aqueous solubility (Shibuya et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds involves various processes. For example, METHYL N-[(2S,3R)-3-AMINO-2-HYDROXY-3-(4-METHYLPHENYL)PROPANOYL]-D-ALANYL-D-LEUCINATE inhibits the reuptake of monoamines by neurons and decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase .

Safety and Hazards

The safety and hazards of similar compounds can be determined using various methods. For instance, 3-PYRIDINAMINE, N-METHYL-4-(2-METHYLPHENYL)-6-(4-METHYL-1-PIPERAZINYL requires avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

N-[3-[2-methyl-4-(4-methylphenyl)-5-oxopiperazin-1-yl]-3-oxopropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-4-6-15(7-5-12)20-10-13(2)19(11-17(20)23)16(22)8-9-18-14(3)21/h4-7,13H,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUJTZDTERYNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)CCNC(=O)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide (non-preferred name)

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